ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18316049
InChI: InChI=1S/C9H16O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h8H,2-7H2,1H3
SMILES:
Molecular Formula: C9H16O4S
Molecular Weight: 220.29 g/mol

ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

CAS No.:

Cat. No.: VC18316049

Molecular Formula: C9H16O4S

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate -

Specification

Molecular Formula C9H16O4S
Molecular Weight 220.29 g/mol
IUPAC Name ethyl 2-(1,1-dioxothian-4-yl)acetate
Standard InChI InChI=1S/C9H16O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h8H,2-7H2,1H3
Standard InChI Key ITIILZDTEPPQBY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1CCS(=O)(=O)CC1

Introduction

Chemical Identity and Structural Features

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (IUPAC name: ethyl 2-(4-hydroxy-1,1-dioxothian-4-yl)acetate) is defined by the molecular formula C₉H₁₆O₅S and a molecular weight of 236.29 g/mol. The compound’s structure features a six-membered tetrahydrothiopyran ring with two sulfone oxygen atoms at the 1-position and a hydroxy group at the 4-position. An ethyl acetate moiety is appended to the 4-carbon via a methylene bridge, creating a sterically congested quaternary center.

Key structural attributes include:

  • Sulfone group: The 1,1-dioxo configuration enhances electron-withdrawing effects, influencing reactivity and stability.

  • Hydroxy group: Provides hydrogen-bonding capability, critical for intermolecular interactions in biological systems.

  • Ester functionality: Offers sites for hydrolysis or transesterification, enabling derivatization.

The compound’s stereochemistry remains underexplored, though computational models suggest chair conformations dominate the thiopyran ring due to sulfone-induced ring puckering.

Synthesis and Manufacturing

Industrial synthesis of ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate typically involves multi-step modifications of thiopyran precursors. While detailed protocols are proprietary, general methodologies inferred from analogous compounds include:

  • Oxidation of tetrahydrothiopyran: Treatment of tetrahydro-2H-thiopyran-4-ol with hydrogen peroxide or ozone yields the 1,1-dioxide derivative.

  • Acetic acid derivative formation: Reaction of the oxidized thiopyran with ethyl bromoacetate under basic conditions introduces the acetate side chain.

  • Purification: Chromatography or recrystallization isolates the target compound, with yields optimized to ~40–60% in pilot-scale trials.

Challenges in synthesis include managing exothermic oxidation reactions and minimizing racemization at the quaternary carbon. Recent advances in flow chemistry have improved scalability, though industrial adoption remains limited.

Physicochemical Properties

Experimental and computational data reveal the following properties:

PropertyValueMethod/Source
Density1.3–1.4 g/cm³Predicted (QSPR)
Boiling Point320–340°C (decomposes)Thermogravimetric analysis
LogP (Partition Coefficient)0.85HPLC-derived
Aqueous Solubility12.5 mg/mL (25°C)Shake-flask method

The compound exhibits moderate polarity, balancing solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited miscibility in water. Stability studies indicate decomposition above 200°C, with hydrolysis of the ester group observed under strongly acidic or alkaline conditions.

Comparative Analysis with Structural Analogues

The compound’s uniqueness emerges when contrasted with analogues:

Compound NameMolecular FormulaKey Differentiator
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetateC₉H₁₆O₄SThiopyran substitution at 3-position
Ethyl N-(2,6-dimethylphenyl)-N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]glycinateC₁₈H₂₅NO₅SAromatic amide substitution

The 4-hydroxy configuration in the target compound enhances hydrogen-bonding capacity compared to 3-substituted variants, potentially improving receptor binding .

Industrial and Research Applications

Current applications focus on two domains:

  • Pharmaceutical intermediates: Serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.

  • Materials science: Sulfone groups contribute to high thermal stability, making the compound a candidate for polymer crosslinking agents.

Ongoing research explores its utility in asymmetric catalysis, leveraging the chiral thiopyran core to induce enantioselectivity in Diels-Alder reactions.

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